Cas no 54301-15-4 (Amsacrine hydrochloride)

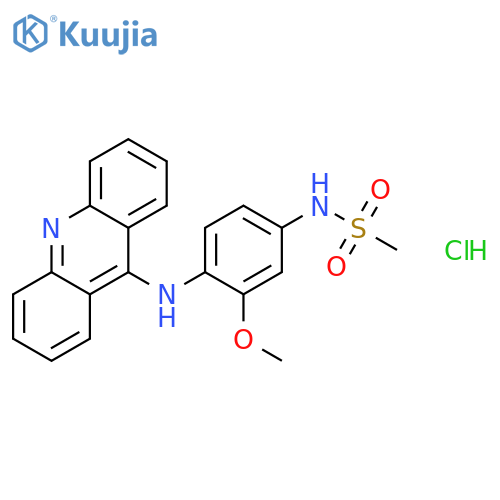

Amsacrine hydrochloride structure

商品名:Amsacrine hydrochloride

CAS番号:54301-15-4

MF:C21H20ClN3O3S

メガワット:429.91980266571

MDL:MFCD07799963

CID:56569

PubChem ID:24278248

Amsacrine hydrochloride 化学的及び物理的性質

名前と識別子

-

- amsacrine

- Amsacrine Hydrochloride

- acridinyl anisidide hydrochloride

- AMSA hydrochloride

- CI-880 hydrochloride

- m-AMSA hydrochloride

- N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide,hydrochloride

- SN-11841 hydrochloride

- 4-(9-Acridinylamino)-N-(methanesulfonyl)-m-anisidine Hydrochloride

- m-AMSA

- M-Amsacrine

- Amsacrine (hydrochloride)

- U66HX4K4CO

- METHANESULFON-M-ANISIDIDE 4'-(9-ACRIDINYLAMINO)-,

- 4'-(9-Acridinylamino)methanesulfon-m-aniside monohydrochloride

- Methanesulfone-m-anisidine-4'-((9-acridinyl)amino) hydrochloride

- Methanesulfon-m-anisidine, 4'-((9-acridinyl)amino)-, hydrochloride

- Methanesulfonyl-

- NCI-C03190

- CAS-54301-15-4

- 54301-15-4

- N-(4-(9-Acridinylamino)-3-methoxyphenyl)-methanesulfonamide monohydrochloride

- N-(4-(9-Acridinylamino)-3-methoxyphenyl)methanesulfonamidemonohydrochloride

- CS-1943

- SR-01000075699-1

- NCGC00260839-01

- NSC-141549

- CCRIS 9342

- SMR000875352

- HY-13551A

- MLS002153376

- Methansulfon-m-aniside, monohydrochloride

- EU-0100154

- METHANESULFONAMIDE, N-(4-(9-ACRIDINYLAMINO)-3-METHOXYPHENYL)-, HYDROCHLORIDE (1:1)

- N-(4-(9-ACRIDINYLAMINO)-3-METHOXYPHENYL)METHANESULFONAMIDE MONOHYDROCHLORIDE

- NSC 141549

- Methanesulfon-m-anisidide, 4'-(9-acridinylamino)-, monohydrochloride

- LP00154

- NSC141549

- n-(4-(acridin-9-ylamino)-3-methoxyphenyl)methanesulfonamide hcl

- Tox21_111212

- SCHEMBL1320825

- A830090

- CCG-221458

- CHEMBL1256655

- A 9809

- DTXCID0017186

- DTXSID2037186

- AKOS030526157

- NCGC00093644-01

- Methanesulfonamide, N-(4-(9-acridinylamino)-3-methoxyphenyl)-, monohydrochloride

- Methanesulfonyl-m-anisidine, 4'-(9-acridinylamino)-, monohydrochloride

- Amsacrine HCl

- Methanesulfone-m-anisidine-4'-[(9-acridinyl)amino] hydrochloride

- AMSACRINE HYDROCHLORIDE [MI]

- s5627

- UNII-U66HX4K4CO

- Tox21_500154

- FT-0658261

- m-AMSA hydrochloride;CI-880 hydrochloride;SN-11841 hydrochloride;acridinyl an

- MFCD07799963

- LS-14847

- AMY33399

- N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;hydrochloride

- SR-01000075699

- Amsacrine hydrochloride, >=98% (TLC), powder

- 4'-(Acridin-9-ylamino)-3'-methoxymethanesulfonanilide hydrochloride

- N-(4-(Acridin-9-ylamino)-3-methoxyphenyl)methanesulfonamide hydrochloride

- Q27290741

- 54301-15-4 (HCl)

- N-[4-(acridin-9-ylamino)-3-methoxy-phenyl]methanesulfonamide; hydron; chloride;Amsacrine hydrochloride

- A2777

- GLXC-03289

- G60945

- WDISRLXRMMTXEV-UHFFFAOYSA-N

- N-[4-(9-acridinylamino)-3-methoxyphenyl]-Methanesulfonamide monohydrochloride (9CI); 4'-(Acridin-9-ylamino)-3'-methoxymethanesulfonanilide hydrochloride; AMSA hydrochloride; N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide hydrochloride; NSC 141549; m-AMSA hydrochloride

- Amsacrine hydrochloride

-

- MDL: MFCD07799963

- インチ: 1S/C21H19N3O3S.ClH/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-13,24H,1-2H3,(H,22,23);1H

- InChIKey: WDISRLXRMMTXEV-UHFFFAOYSA-N

- ほほえんだ: Cl[H].S(C([H])([H])[H])(N([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])N([H])C1C2=C([H])C([H])=C([H])C([H])=C2N=C2C([H])=C([H])C([H])=C([H])C=12)(=O)=O

計算された属性

- せいみつぶんしりょう: 429.09100

- どういたいしつりょう: 429.091

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 601

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 88.7

じっけんとくせい

- 色と性状: No data available

- ゆうかいてん: 288°C(lit.)

- ふってん: No data available

- フラッシュポイント: No data available

- ようかいど: DMSO: 10 mg/mL with heat and sonication

- PSA: 88.70000

- LogP: 6.54050

- じょうきあつ: No data available

Amsacrine hydrochloride セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H301,H315,H319,H335

- 警告文: P261,P301+P310,P305+P351+P338

- 危険物輸送番号:UN 2811

- WGKドイツ:3

- 危険カテゴリコード: R25;R36/37/38

- セキュリティの説明: S26-S45

- RTECS番号:PB1081000

-

危険物標識:

- 危険レベル:6.1(b)

- 包装等級:III

- 包装カテゴリ:III

- 包装グループ:III

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

- セキュリティ用語:6.1(b)

- リスク用語:R25; R36/37/38

- 危険レベル:6.1(b)

Amsacrine hydrochloride 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

Amsacrine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A580248-250mg |

N-(4-(Acridin-9-ylamino)-3-methoxyphenyl)methanesulfonamide hydrochloride |

54301-15-4 | 98+% | 250mg |

$50.0 | 2025-02-19 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2777-20MG |

Amsacrine Hydrochloride |

54301-15-4 | >98.0%(HPLC) | 20mg |

¥350.00 | 2024-04-16 | |

| eNovation Chemicals LLC | Y1291541-5g |

Amsacrine hydrochloride |

54301-15-4 | 98% | 5g |

$370 | 2024-06-06 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7736-1g |

Amsacrine hydrochloride |

54301-15-4 | 98% | 1g |

¥4490.00 | 2023-09-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7736-10mg |

Amsacrine hydrochloride |

54301-15-4 | 98% | 10mg |

¥617.00 | 2023-09-09 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5820-200mg |

Amsacrine hydrochloride |

54301-15-4 | 99.71% | 200mg |

¥ 2517 | 2023-09-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003146-25mg |

Amsacrine hydrochloride |

54301-15-4 | 98% | 25mg |

¥83 | 2023-07-11 | |

| TRC | A898600-100mg |

Amsacrine Hydrochloride |

54301-15-4 | 100mg |

$ 362.00 | 2023-04-19 | ||

| Ambeed | A580248-5g |

N-(4-(Acridin-9-ylamino)-3-methoxyphenyl)methanesulfonamide hydrochloride |

54301-15-4 | 98+% | 5g |

$452.0 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1291541-1g |

Amsacrine hydrochloride |

54301-15-4 | 98% | 1g |

$150 | 2024-06-06 |

Amsacrine hydrochloride 関連文献

-

Mariana Gonda,Marcos Nieves,Elia Nunes,Adela López de Ceráin,Antonio Monge,María Laura Lavaggi,Mercedes González,Hugo Cerecetto Med. Chem. Commun. 2013 4 595

-

Monika Gensicka-Kowalewska,Grzegorz Cholewiński,Krystyna Dzierzbicka RSC Adv. 2017 7 15776

-

Monika Gensicka-Kowalewska,Grzegorz Cholewiński,Krystyna Dzierzbicka RSC Adv. 2017 7 15776

-

Jelena Rupar,Vladimir Dobri?i?,Jelena Grahovac,Sini?a Radulovi?,?iga Skok,Janez Ila?,Mara Aleksi?,Jasmina Brbori?,Olivera ?udina RSC Med. Chem. 2020 11 378

-

Boris Redko,Amnon Albeck,Gary Gellerman New J. Chem. 2012 36 2188

54301-15-4 (Amsacrine hydrochloride) 関連製品

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:54301-15-4)Amsacrine hydrochloride

清らかである:99%

はかる:5g

価格 ($):407.0